molecular formula C18H13N3O3S B303080 N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

カタログ番号 B303080
分子量: 351.4 g/mol
InChIキー: FBSOABSHMOWCQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as DTBZ, is a chemical compound that has been widely used in scientific research for its unique properties. DTBZ is a potent inhibitor of vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. In

科学的研究の応用

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been used extensively in scientific research to study the role of VMAT2 in various physiological and pathological conditions. VMAT2 is a key regulator of monoamine neurotransmitter levels in the brain, and its dysfunction has been implicated in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been used as a tool to investigate the role of VMAT2 in these disorders and to develop new therapeutic strategies.

作用機序

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide acts as a selective and irreversible inhibitor of VMAT2 by binding covalently to its active site. This results in the depletion of monoamine neurotransmitters from synaptic vesicles and the inhibition of neurotransmitter release. N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has a high affinity for VMAT2 and is able to cross the blood-brain barrier, making it an effective tool for studying the role of VMAT2 in the brain.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to have several biochemical and physiological effects related to its inhibition of VMAT2. It reduces the levels of dopamine, serotonin, and norepinephrine in the brain, leading to a decrease in neurotransmitter release and a decrease in synaptic transmission. N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has also been shown to reduce the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, and to increase the levels of cytoplasmic dopamine, which may contribute to its neuroprotective effects.

実験室実験の利点と制限

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has several advantages as a tool for scientific research. It is a highly selective and irreversible inhibitor of VMAT2, making it a useful tool for studying the role of VMAT2 in various physiological and pathological conditions. N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is also able to cross the blood-brain barrier, allowing for the study of VMAT2 in the brain. However, N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has several limitations, including its irreversible binding to VMAT2, which limits its use in kinetic studies, and its potential toxicity at high concentrations.

将来の方向性

There are several future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide and VMAT2. One area of research is the development of new VMAT2 inhibitors that are reversible and have fewer potential side effects. Another area of research is the study of the role of VMAT2 in other neurological and psychiatric disorders, such as bipolar disorder and addiction. Finally, the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide as a tool for studying the role of VMAT2 in neurodegenerative diseases, such as Alzheimer's disease, is an area of active research.

合成法

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiazoline with 2-chloro-4-nitrobenzoic acid, followed by reduction of the nitro group and subsequent coupling with 1,3-dioxo-2H-isoindole-2-carboxylic acid. The final product is obtained after purification using column chromatography and recrystallization.

特性

製品名

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

分子式

C18H13N3O3S

分子量

351.4 g/mol

IUPAC名

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxoisoindol-2-yl)benzamide

InChI

InChI=1S/C18H13N3O3S/c22-15(20-18-19-9-10-25-18)11-5-7-12(8-6-11)21-16(23)13-3-1-2-4-14(13)17(21)24/h1-8H,9-10H2,(H,19,20,22)

InChIキー

FBSOABSHMOWCQN-UHFFFAOYSA-N

SMILES

C1CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

正規SMILES

C1CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。